1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene
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Overview
Description
1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene is a chiral ligand widely used in asymmetric synthesis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound has the molecular formula C48H40P2 and a molecular weight of 678.792 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene can be synthesized through the reaction of 2,2’-binaphthol with di-p-tolylphosphine in the presence of a base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound .
Scientific Research Applications
1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism by which 1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene exerts its effects involves coordination to metal centers, forming metal-ligand complexes. These complexes act as catalysts in various reactions, promoting the formation of chiral products through enantioselective pathways. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which facilitate the catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)-2,2’-binaphthalene: Similar in structure but with phenyl groups instead of p-tolyl groups.
2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl: Another chiral ligand with a slightly different arrangement of the phosphine groups.
Uniqueness
1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene is unique due to its high enantioselectivity and efficiency in asymmetric catalysis. The presence of p-tolyl groups enhances its steric and electronic properties, making it a preferred choice for specific catalytic applications .
Properties
Molecular Formula |
C48H40P2 |
---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
[2-[1-bis(4-methylphenyl)phosphanylnaphthalen-2-yl]naphthalen-1-yl]-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)47-43-11-7-5-9-37(43)21-31-45(47)46-32-22-38-10-6-8-12-44(38)48(46)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3 |
InChI Key |
DLUDEMIAXOKBHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C=CC4=CC=CC=C43)C5=C(C6=CC=CC=C6C=C5)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Origin of Product |
United States |
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